molecular formula C12H12ClN3O B1468888 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol CAS No. 1492628-35-9

2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol

Cat. No.: B1468888
CAS No.: 1492628-35-9
M. Wt: 249.69 g/mol
InChI Key: KUKKCJOILAIKPW-UHFFFAOYSA-N
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Description

2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol is an organic compound that features a pyrazine ring substituted with a chlorine atom and an amino group, attached to a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-dichloropyrazine.

    Substitution Reaction: The chlorine atom on the pyrazine ring is substituted with an amino group using reagents like ammonia or amines under suitable conditions.

    Coupling with Phenylethanol: The amino-substituted pyrazine is then coupled with phenylethanol through a nucleophilic substitution reaction, often facilitated by catalysts or under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as thiols or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, amines, thiols, alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazine-containing drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The phenylethanol moiety may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloropyrazine: Shares the pyrazine core but lacks the phenylethanol moiety.

    3-Chloropyrazin-2-ylamine: Similar structure but without the phenylethanol group.

    2-Phenylethanol: Contains the phenylethanol moiety but lacks the pyrazine ring.

Uniqueness

2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol is unique due to the combination of the pyrazine ring and phenylethanol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)amino]-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKKCJOILAIKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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